molecular formula C18H16F3N5 B2955581 4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline CAS No. 2380080-84-0

4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline

Cat. No.: B2955581
CAS No.: 2380080-84-0
M. Wt: 359.356
InChI Key: SCFHMLIAMIHRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline is a complex organic compound with the molecular formula C18H16F3N5. This compound is notable for its unique structure, which includes a quinoline core linked to a piperazine ring, further substituted with a trifluoromethyl group on a pyridazine ring. This structural arrangement imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The trifluoromethyl group is then added to the pyridazine ring through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the quinoline and piperazine rings interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)16-5-6-17(24-23-16)26-11-9-25(10-12-26)15-7-8-22-14-4-2-1-3-13(14)15/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFHMLIAMIHRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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